(2S)-3-(2-Fluoro-3-methoxyphenyl)-2-methylpropanoic acid
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Overview
Description
(2S)-3-(2-Fluoro-3-methoxyphenyl)-2-methylpropanoic acid: is an organic compound characterized by the presence of a fluoro and methoxy substituent on a phenyl ring, along with a methylpropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-3-(2-Fluoro-3-methoxyphenyl)-2-methylpropanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-3-methoxybenzaldehyde and 2-methylpropanoic acid.
Grignard Reaction: The 2-fluoro-3-methoxybenzaldehyde undergoes a Grignard reaction with a suitable Grignard reagent to form the corresponding alcohol.
Oxidation: The alcohol is then oxidized to the corresponding carboxylic acid using an oxidizing agent such as potassium permanganate or chromium trioxide.
Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution to obtain the (2S)-enantiomer.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow reactors may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: The fluoro and methoxy groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules:
Biology:
Biological Probes: The compound can be used as a probe to study biological processes involving fluoro and methoxy substituents.
Medicine:
Drug Development: The compound’s structural features make it a candidate for drug development, particularly in designing molecules with specific biological activities.
Industry:
Material Science: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2S)-3-(2-Fluoro-3-methoxyphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The fluoro and methoxy groups on the phenyl ring can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The carboxylic acid moiety can participate in hydrogen bonding and ionic interactions, further modulating the compound’s activity.
Comparison with Similar Compounds
(2S)-3-(2-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid: Similar structure with a different position of the methoxy group.
(2S)-3-(2-Fluoro-3-ethoxyphenyl)-2-methylpropanoic acid: Similar structure with an ethoxy group instead of a methoxy group.
(2S)-3-(2-Chloro-3-methoxyphenyl)-2-methylpropanoic acid: Similar structure with a chloro group instead of a fluoro group.
Uniqueness: The unique combination of fluoro and methoxy substituents on the phenyl ring, along with the (2S)-configuration, imparts specific chemical and biological properties to (2S)-3-(2-Fluoro-3-methoxyphenyl)-2-methylpropanoic acid. These properties can be exploited in various applications, making it distinct from its analogs.
Properties
IUPAC Name |
(2S)-3-(2-fluoro-3-methoxyphenyl)-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO3/c1-7(11(13)14)6-8-4-3-5-9(15-2)10(8)12/h3-5,7H,6H2,1-2H3,(H,13,14)/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWWDSGQKISNPOS-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C(C(=CC=C1)OC)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=C(C(=CC=C1)OC)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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